![molecular formula C11H18NO3+ B14770579 Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium](/img/structure/B14770579.png)
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium is an organic compound that features a trimethoxyphenyl group attached to a methylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium typically involves the methylation of 3,4,5-trimethoxybenzylamine. One common method includes the reaction of 3,4,5-trimethoxybenzylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Formation of 3,4,5-trimethoxybenzylamine.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Applications De Recherche Scientifique
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Methyl-[(3,4,5-trimethoxyphenyl)methyl]ammonium can be compared with other similar compounds, such as:
3,4,5-Trimethoxybenzylamine: Similar structure but lacks the methylammonium group.
3,4,5-Trimethoxyphenethylamine: Contains an ethylamine group instead of a methylammonium group.
3,4,5-Trimethoxyamphetamine: Contains an amphetamine moiety, making it structurally different but functionally similar in some aspects.
The uniqueness of this compound lies in its specific combination of the trimethoxyphenyl group with the methylammonium moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H18NO3+ |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
methyl-[(3,4,5-trimethoxyphenyl)methyl]azanium |
InChI |
InChI=1S/C11H17NO3/c1-12-7-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6,12H,7H2,1-4H3/p+1 |
Clé InChI |
LFULMNRPABTDDQ-UHFFFAOYSA-O |
SMILES canonique |
C[NH2+]CC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


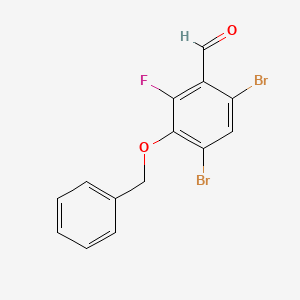

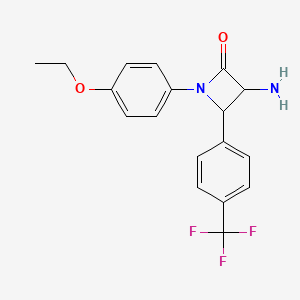

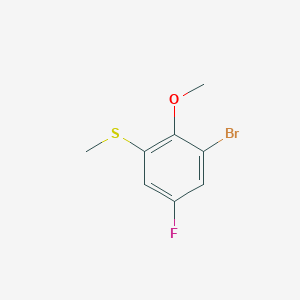
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
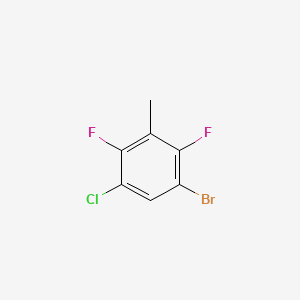
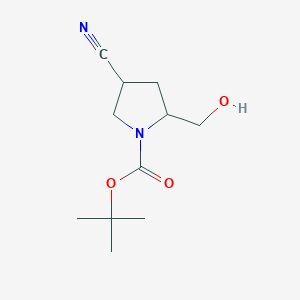
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
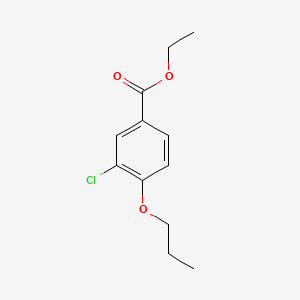
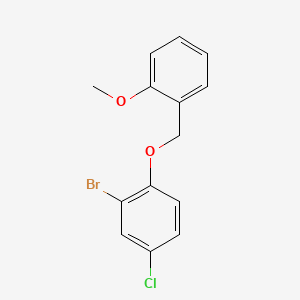

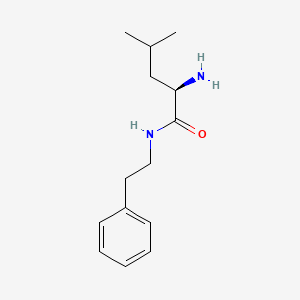
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14770567.png)
